molecular formula C19H17BrN2O3S B2476640 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1040670-64-1

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2476640
CAS No.: 1040670-64-1
M. Wt: 433.32
InChI Key: WCSCBQPOXQVFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a combination of oxazole, bromophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Thioether formation: The oxazole derivative is reacted with a thiol compound to introduce the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with 4-methoxyphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or ring-opened derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and bromophenyl groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-phenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-((5-(3-chlorophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide: Contains a chlorine substituent instead of bromine, potentially altering its chemical and physical properties.

    2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-hydroxyphenyl)propanamide: Substitutes the methoxy group with a hydroxy group, which could impact its solubility and reactivity.

Uniqueness

The presence of the bromophenyl group in 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. The combination of oxazole, thioether, and methoxyphenyl groups also contributes to its unique chemical profile, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-12(18(23)22-15-6-8-16(24-2)9-7-15)26-19-21-11-17(25-19)13-4-3-5-14(20)10-13/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSCBQPOXQVFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.